molecular formula C21H20F3N3O3 B3799226 3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-[3-(trifluoromethyl)benzyl]propanamide

3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-[3-(trifluoromethyl)benzyl]propanamide

Cat. No.: B3799226
M. Wt: 419.4 g/mol
InChI Key: LAWRLSWASYBWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-[3-(trifluoromethyl)benzyl]propanamide” is a complex organic molecule. It contains several functional groups and structural motifs that are common in medicinal chemistry, including a methoxyphenyl group, an oxadiazole ring, and a trifluoromethylbenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, for example, is a five-membered ring containing three nitrogen atoms and two carbon atoms . The trifluoromethyl group is a common motif in medicinal chemistry, often used to improve the metabolic stability and lipophilicity of a drug .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For example, the benzylic position in the molecule could potentially undergo free radical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Many compounds with similar structural features are used in medicinal chemistry and have diverse mechanisms of action .

Future Directions

The future research directions for this compound could involve further studies to elucidate its properties, potential uses, and mechanism of action. It could also involve the development of new synthetic routes or the exploration of its potential applications in medicinal chemistry .

Properties

IUPAC Name

3-[5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3/c1-29-19(15-7-3-2-4-8-15)20-27-26-18(30-20)11-10-17(28)25-13-14-6-5-9-16(12-14)21(22,23)24/h2-9,12,19H,10-11,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWRLSWASYBWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C2=NN=C(O2)CCC(=O)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-[3-(trifluoromethyl)benzyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-[3-(trifluoromethyl)benzyl]propanamide
Reactant of Route 3
Reactant of Route 3
3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-[3-(trifluoromethyl)benzyl]propanamide
Reactant of Route 4
3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-[3-(trifluoromethyl)benzyl]propanamide
Reactant of Route 5
Reactant of Route 5
3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-[3-(trifluoromethyl)benzyl]propanamide
Reactant of Route 6
3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-[3-(trifluoromethyl)benzyl]propanamide

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